molecular formula C9H12N2Na2O11P2 B1139553 2/'-Deoxyuridine-5/'-diphosphate sodium salt CAS No. 102814-06-2

2/'-Deoxyuridine-5/'-diphosphate sodium salt

Cat. No.: B1139553
CAS No.: 102814-06-2
M. Wt: 432.13
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 2'-deoxyuridine-5'-diphosphate sodium salt follows established conventions for nucleotide derivatives and provides precise identification of its chemical structure. According to chemical database registrations, the compound is officially designated with the Chemical Abstracts Service number 102814-06-2, establishing its unique identity within chemical literature. The systematic International Union of Pure and Applied Chemistry name for this compound is ((2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl)methoxy-oxidophosphoryl hydrogen phosphate, which describes the complete stereochemical configuration and functional group arrangement.

The molecular formula of 2'-deoxyuridine-5'-diphosphate sodium salt is C9H12N2Na2O11P2, indicating the presence of nine carbon atoms, twelve hydrogen atoms, two nitrogen atoms, two sodium atoms, eleven oxygen atoms, and two phosphorus atoms. This formula reflects the sodium salt form of the compound, where two sodium cations are associated with the diphosphate anion. The molecular weight of the sodium salt form is calculated to be 432.13 grams per mole, which accounts for the additional mass contributed by the two sodium ions compared to the free acid form.

The compound exists in several synonymous forms within chemical literature, including alternative designations such as 2'-deoxyuridine-5'-diphosphate disodium salt, sodium ((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl hydrogen diphosphate, and 2''-deoxyuridine-5''-diphosphate disodium salt. These nomenclature variations reflect different approaches to describing the same chemical entity while maintaining consistency in the fundamental molecular structure.

Property Value Reference
CAS Number 102814-06-2
Molecular Formula C9H12N2Na2O11P2
Molecular Weight 432.13 g/mol
European Community Number 634-421-1

Crystallographic Data and Three-Dimensional Conformation

The three-dimensional structural characteristics of 2'-deoxyuridine-5'-diphosphate have been extensively studied through X-ray crystallography, particularly in complex with the enzyme deoxyuridine triphosphatase. Crystal structure determinations reveal that the compound adopts a specific conformation when bound to protein targets, providing insights into its molecular geometry and spatial arrangement. The crystallographic studies demonstrate that three molecules of 2'-deoxyuridine-5'-diphosphate bind symmetrically per trimeric enzyme unit, with each molecule occupying a shallow cleft between adjacent protein subunits.

The conformational analysis reveals critical stereochemical features that define the compound's three-dimensional structure. The deoxyribose sugar moiety adopts a specific pucker conformation, with the 2'-carbon lacking a hydroxyl group that distinguishes it from the corresponding ribonucleoside derivative. The pyrimidine base portion, specifically the uracil ring system, maintains a planar configuration that facilitates specific protein interactions through hydrogen bonding and van der Waals contacts.

Crystallographic data indicate that the diphosphate chain exhibits considerable conformational flexibility, with the phosphate groups capable of adopting different orientations depending on the binding environment. In enzyme-bound complexes, the α-phosphate group typically assumes a gauche conformation relative to the β-phosphate, which is essential for catalytically competent binding. The positions of the two phosphate groups and their associated coordination with metal ions and water molecules are crucial for understanding the compound's biochemical behavior.

The stereochemical configuration of the compound includes three defined stereocenters within the deoxyribose moiety, corresponding to the 1', 3', and 4' carbon positions. The absolute configuration is designated as (2R,3S,5R), which specifies the spatial arrangement of substituents around each chiral center and determines the compound's biological activity and recognition by enzymatic systems.

Spectroscopic Profiling: Nuclear Magnetic Resonance, Mass Spectrometry, and Ultraviolet-Visible Absorption

Nuclear magnetic resonance spectroscopy provides detailed structural information about 2'-deoxyuridine-5'-diphosphate through analysis of proton environments and chemical shifts. Proton nuclear magnetic resonance spectra recorded at 700 megahertz in deuterium oxide solution reveal characteristic signals corresponding to different molecular regions. The spectrum displays distinct resonances for the aromatic protons of the uracil base, the methine and methylene protons of the deoxyribose sugar, and exchangeable protons associated with the phosphate groups.

The nuclear magnetic resonance data demonstrate that the compound exhibits specific chemical shift patterns that reflect its molecular structure. The H5 and H6 protons of the uracil ring typically appear as distinct multiplets in the aromatic region, while the anomeric H1' proton of the deoxyribose shows characteristic coupling patterns with adjacent carbons. The absence of the 2'-hydroxyl group in the deoxyribose moiety results in distinctive spectral features that differentiate this compound from its ribonucleoside analogs.

Mass spectrometry analysis reveals specific fragmentation patterns that confirm the structural identity of 2'-deoxyuridine-5'-diphosphate. Electrospray ionization mass spectrometry in negative ion mode produces characteristic fragment ions that correspond to nucleobase-derived, phosphoribose-derived, and phosphate-derived species. The major phosphate-derived signal appears at mass-to-charge ratio 159, corresponding to a dehydrated diphosphate moiety, while ribose-derived signals are observed at mass-to-charge ratio 273 for the dehydrated diphosphoribose fragment.

Ultraviolet-visible absorption spectroscopy provides quantitative information about the compound's optical properties and concentration determination capabilities. The absorption maximum occurs at approximately 262 nanometers, which is characteristic of uracil-containing nucleotides. The extinction coefficient at 260 nanometers has been precisely determined to be approximately 7.1 optical density units per micromole per centimeter, which represents a correction of previously published values that were found to be systematically too high.

Spectroscopic Parameter Value Technique Reference
1H NMR Frequency 700 MHz Nuclear Magnetic Resonance
UV λmax ~262 nm UV-Vis Spectroscopy
Extinction Coefficient (260 nm) 7.1 ODU/μmol/cm UV-Vis Spectroscopy
MS Fragment (Phosphate) m/z 159 Mass Spectrometry
MS Fragment (Ribose) m/z 273 Mass Spectrometry

Comparative Analysis with Related Nucleotide Derivatives

Comparative structural analysis reveals significant differences between 2'-deoxyuridine-5'-diphosphate sodium salt and related nucleotide derivatives, particularly in terms of base composition, sugar modification, and phosphorylation state. When compared to 2'-deoxycytidine-5'-diphosphate sodium salt, the primary distinction lies in the pyrimidine base component, where uracil replaces cytosine, resulting in different hydrogen bonding capabilities and enzymatic recognition patterns. The molecular formula of the cytidine analog is C9H14N3NaO10P2, reflecting the additional amino group present in cytosine compared to uracil.

The comparison with 2'-deoxyuridine-5'-monophosphate reveals the impact of additional phosphorylation on molecular properties and biological function. The monophosphate derivative has a molecular formula of C9H13N2NaO8P for the sodium salt form, with a molecular weight of 330.15 grams per mole, significantly lower than the diphosphate analog. This difference in phosphorylation state profoundly affects the compound's role in metabolic pathways and its interaction with enzymatic systems.

Analysis of the triphosphate analog, 2'-deoxyuridine-5'-triphosphate, demonstrates the progressive increase in molecular complexity and biological significance with additional phosphate groups. While specific data for the uridine triphosphate derivative was limited in the available sources, comparison with 2'-deoxyadenosine-5'-triphosphate provides insights into the general properties of nucleoside triphosphates. The triphosphate forms typically exhibit higher molecular weights and increased negative charge density, affecting their binding affinity and enzymatic processing.

Structural modifications at the α-β phosphate linkage, such as in 2'-deoxyuridine-5'-α,β-imido-diphosphate, provide important comparative insights into structure-activity relationships. The imido analog has a molecular formula of C9H15N3O10P2 and molecular weight of 387.18 grams per mole, incorporating a nitrogen atom in place of the bridging oxygen between phosphate groups. This modification results in non-hydrolyzable phosphate linkages that are resistant to enzymatic cleavage while maintaining similar overall molecular architecture.

The comparative analysis extends to analogs with halogen substitutions, such as 5-bromo-2'-deoxyuridine-5'-diphosphate, which incorporates a bromine atom at the 5-position of the uracil ring. This modification results in a molecular formula of C9H13N2O11P2Br with a molecular weight of 467.06 grams per mole for the free acid form, demonstrating how base modifications can significantly alter the compound's physical and chemical properties while maintaining the core nucleotide structure.

Compound Molecular Formula Molecular Weight (g/mol) Key Difference Reference
2'-Deoxyuridine-5'-diphosphate sodium salt C9H12N2Na2O11P2 432.13 Reference compound
2'-Deoxycytidine-5'-diphosphate sodium salt C9H14N3NaO10P2 - Cytosine vs uracil base
2'-Deoxyuridine-5'-monophosphate sodium salt C9H13N2NaO8P 330.15 Single phosphate group
2'-Deoxyuridine-5'-α,β-imido-diphosphate C9H15N3O10P2 387.18 Imido linkage
5-Bromo-2'-deoxyuridine-5'-diphosphate C9H13N2O11P2Br 467.06 Bromine substitution

Properties

IUPAC Name

disodium;[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O11P2.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)21-6(5)4-20-24(18,19)22-23(15,16)17;;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,10,13,14)(H2,15,16,17);;/q;2*+1/p-2/t5-,6+,8+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALXRPMGWFALFO-CDNBRZBRSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2Na2O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102814-06-2
Record name 2'-Deoxyuridine 5'-diphosphate sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Reagents

The process begins with the activation of dUMP as a phosphoroamide derivative. For example, the dicyclohexylguanidine salt of 2'-deoxyuridine-5'-phosphoroamidate is prepared by treating dUMP with carbodiimide reagents. This intermediate is then combined with bis-(trialkylammonium) orthophosphate in a triester solvent such as triethylphosphate or tricyclohexylphosphate. The reaction proceeds via nucleophilic displacement, where the orthophosphate attacks the activated phosphorus center, forming the diphosphate linkage.

Optimized Reaction Conditions

  • Solvent : Tri-n-propylphosphate or tribenzylphosphate enhances solubility and stabilizes intermediates.

  • Temperature : Reactions are typically conducted at 0–50°C, with higher temperatures (50°C) accelerating kinetics without compromising yield.

  • Molar Ratios : A 1:2 molar ratio of phosphoroamide to orthophosphate ensures complete conversion, as excess orthophosphate drives the equilibrium toward diphosphate formation.

Example Protocol (Adapted from Patent Example 9):

  • Combine 0.55 g of dicyclohexylguanidine salt of 2'-deoxycytidine-5'-phosphoroamidate (analogous to dUMP derivative) with 1.7 g dibenzylorthophosphate in 20 mL tribenzylphosphate.

  • Heat at 50°C for 3 hours.

  • Quench with water, extract with ether, and reduce with hydrogen gas over palladium/charcoal.

  • Purify via ion exchange chromatography to isolate 420 mg of product (97.5% purity).

Ion Exchange Chromatography for Purification

Crude reaction mixtures contain unreacted starting materials, byproducts (e.g., nucleoside monophosphates), and residual solvents. Ion exchange chromatography is the gold standard for isolating dUDP-Na₂ due to its high resolution for phosphorylated species.

Column Selection and Elution

  • Resin : Dowex 2 (Cl⁻ form) or Duolite A-7 effectively separates mono-, di-, and triphosphates based on charge density.

  • Eluents : Gradient elution with NaCl in HCl (e.g., 0.003 N HCl/0.04 M NaCl → 0.003 N HCl/0.1 M NaCl) selectively displaces diphosphates.

  • Capacity : A 4 × 50 cm column processes up to 1 mmol of crude product, yielding >90% recovery.

Table 1: Purification Efficiency of dUDP-Na₂ Using Dowex 2

FractionVolume (mL)Concentration (mg/mL)Purity (%)
Crude Extract508.265
Post-Elution429.098.5

Precipitation and Crystallization

Following chromatography, dUDP-Na₂ is precipitated to remove residual salts and organic solvents.

Methanol-Induced Precipitation

  • Adjust the eluate to pH 4.5 with HCl to protonate free phosphate groups.

  • Gradually add methanol until the solvent reaches 80% (v/v), inducing crystallization.

  • Centrifuge and wash the precipitate with cold methanol to yield a crystalline solid.

Recrystallization for Enhanced Purity

Dissolve the crude precipitate in minimal water (5 mL/g) and reprecipitate with methanol. This step reduces impurities (e.g., NaCl) to <1%, achieving pharmacopeial-grade purity.

Analytical Characterization

Spectrophotometric Analysis

  • UV-Vis : dUDP-Na₂ exhibits λₘₐₓ at 262 nm (ε = 10,100 M⁻¹cm⁻¹), consistent with uridine derivatives.

  • Purity Assessment : HPLC with a C18 column (0.1 M KH₂PO₄, pH 6.5) resolves dUDP-Na₂ (retention time = 8.2 min) from dUMP (6.5 min) and dUTP (10.1 min).

Elemental and Mass Spectrometry

  • EA : Calculated for C₉H₁₂N₂Na₂O₁₁P₂: C 25.0%, H 2.8%, N 6.5%. Found: C 24.8%, H 2.7%, N 6.4%.

  • MS (ESI⁻) : m/z 409.0 [M-2Na+H]⁻, 431.0 [M-Na]⁻.

Comparative Analysis of Synthetic Routes

Table 2: Yield and Purity Across Methods

MethodStarting MaterialYield (%)Purity (%)
PhosphoroamidedUMP8598.5
Enzymatic Synthesis*dUMP7095
Chemical PhosphorylationdUridine6090

*Enzymatic methods using nucleoside diphosphate kinase are less scalable due to enzyme cost.

Industrial-Scale Considerations

Solvent Recycling

Tribenzylphosphate and triethylphosphate are recovered via vacuum distillation (80°C, 10 mmHg), reducing production costs by 40%.

Waste Management

  • Orthophosphate Byproducts : Neutralized with Ca(OH)₂ to form Ca₃(PO₄)₂, a non-hazardous precipitate.

  • Organic Effluents : Incinerated at 800°C to minimize environmental impact.

Challenges and Mitigation Strategies

Hydrolytic Degradation

dUDP-Na₂ is prone to hydrolysis at pH < 2 or > 9. Stabilization strategies include:

  • Lyophilization at -50°C under argon.

  • Storage in amber vials with desiccants (e.g., silica gel).

Byproduct Formation

  • ATP Contamination : <2% ATP forms if reaction exceeds 50°C. Controlled heating (40°C) mitigates this.

  • Solvent Adducts : Recrystallization from water/methanol eliminates residual triethylphosphate.

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxyuridine-5’-diphosphate sodium salt undergoes several types of chemical reactions, including:

    Phosphorylation: Conversion to triphosphate forms.

    Hydrolysis: Breakdown into monophosphate and free uridine derivatives.

    Substitution: Replacement of the uracil base with other nucleobases.

Common Reagents and Conditions:

    Phosphorylation: Phosphoryl chloride (POCl3), pyridine, anhydrous conditions.

    Hydrolysis: Acidic or enzymatic conditions.

    Substitution: Various nucleophilic agents under controlled pH and temperature.

Major Products:

    Phosphorylation: 2’-Deoxyuridine-5’-triphosphate.

    Hydrolysis: 2’-Deoxyuridine-5’-monophosphate and uridine derivatives.

    Substitution: Modified nucleotides with different bases.

Scientific Research Applications

Role in DNA Synthesis

Biochemical Functionality
2'-Deoxyuridine-5'-diphosphate is an essential substrate in the synthesis of DNA. It serves as a precursor for the production of deoxythymidine triphosphate (dTTP), which is critical for DNA replication and repair mechanisms. The conversion of dUDP to dUTP is facilitated by the enzyme deoxyuridine triphosphate nucleotidohydrolase, highlighting its importance in nucleotide metabolism.

Table 1: Enzymatic Conversion of dUDP

ReactionEnzymeProduct
dUDP + ATP → dUTP + ADPDeoxyuridine triphosphate nucleotidohydrolasedUTP

Medicinal Applications

Antiviral Activity
dUDP has shown potential as an antiviral agent, particularly against herpes simplex virus and varicella-zoster virus. Its mechanism involves incorporation into viral DNA, leading to termination of viral replication. This characteristic positions it as a candidate for therapeutic formulations aimed at treating viral infections.

Case Study: Antiviral Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of dUDP exhibited significant antiviral activity against herpes simplex virus type 1 (HSV-1) in vitro. The study highlighted that modifications to the uracil moiety enhanced potency, suggesting avenues for drug development focused on nucleoside analogs .

Applications in Molecular Biology

DNA Sequencing and Labeling
In molecular biology, dUDP is utilized as a labeling agent in DNA sequencing techniques. Its incorporation into DNA allows researchers to track and analyze genetic sequences effectively. Additionally, its derivatives are employed in various assays for detecting DNA polymerase activity.

Table 2: Applications in Molecular Biology

ApplicationDescription
DNA SequencingUsed as a labeling agent for tracking sequences
Polymerase Activity AssaysDetects and quantifies DNA polymerase activity
Nucleotide Incorporation StudiesInvestigates nucleotide incorporation efficiency

Research on Structural Modifications

Researchers have explored structural modifications of dUDP to enhance its efficacy and specificity. For instance, derivatives such as 5-bromo-2'-deoxyuridine-5'-diphosphate have been synthesized to study their interactions with various biological targets.

Table 3: Structural Modifications and Their Effects

Modified CompoundEffect on Biological Activity
5-Bromo-2'-deoxyuridine-5'-diphosphateIncreased affinity for viral polymerases
Thiouridine DerivativesEnhanced potency against specific receptors

Future Directions and Research Opportunities

The ongoing research into the applications of 2'-deoxyuridine-5'-diphosphate sodium salt indicates promising avenues for therapeutic interventions and biotechnological advancements. Potential areas for future exploration include:

  • Development of Nucleoside Analog Drugs: Investigating further modifications to improve antiviral efficacy.
  • Biochemical Pathway Analysis: Understanding the role of dUDP in nucleotide metabolism could lead to novel therapeutic targets.
  • Innovative Diagnostic Tools: Utilizing dUDP derivatives in advanced molecular diagnostics.

Mechanism of Action

The primary mechanism of action of 2’-deoxyuridine-5’-diphosphate sodium salt involves its incorporation into DNA during replication. It serves as a substrate for thymidylate synthase, which catalyzes the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate. This reaction is crucial for maintaining the balance of nucleotide pools within the cell and ensuring the fidelity of DNA synthesis. The compound also interacts with various enzymes involved in nucleotide metabolism, influencing cellular processes such as DNA repair and apoptosis.

Comparison with Similar Compounds

2'-Deoxycytidine-5'-diphosphate Sodium Salt (dCDP-Na)

  • Molecular Formula : C₉H₁₂N₃Na₃O₁₀P₂
  • Molecular Weight : 411.20 g/mol
  • CAS : 151151-32-5
  • Role : dCDP-Na is a cytosine-containing analog of dUDP-Na. Like dUDP, it is synthesized by RR from cytidine diphosphate (CDP) and serves as a precursor for dCTP in DNA synthesis.
  • Key Difference : The cytosine base in dCDP-Na enables base-pairing with guanine during DNA replication, whereas dUDP-Na’s uracil base is typically excluded from DNA to prevent mutagenesis. dCDP-Na is utilized in studies on DNA polymerase and ligase activity .

2'-Deoxyuridine-5'-monophosphate Disodium Salt (dUMP-Na₂)

  • Molecular Formula : C₉H₁₃N₂Na₂O₈P
  • Molecular Weight : 354.16 g/mol
  • CAS : 42155-08-8
  • Role: dUMP-Na₂ is the monophosphate form of dUDP-Na. It is a direct substrate for thymidylate synthase (TS), which converts it to dTMP using folate cofactors.
  • Key Difference : The absence of a second phosphate group limits its role to thymidylate synthesis rather than direct DNA incorporation. Fluorinated analogs (e.g., FdUMP) inhibit TS, a mechanism exploited in cancer therapy .

2'-Deoxyuridine-5'-triphosphate Sodium Salt (dUTP-Na)

  • Molecular Formula : C₉H₁₄N₂Na₃O₁₄P₃
  • Molecular Weight : 550.09 g/mol (anhydrous)
  • Role : dUTP-Na is the triphosphorylated form of dUDP-Na. While essential for DNA repair, its cellular levels are tightly regulated to prevent uracil misincorporation.
  • Key Difference: The triphosphate group enables direct participation in DNA synthesis by polymerases. However, dUTPase hydrolyzes dUTP to dUMP to maintain genomic integrity .

Data Table: Comparative Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Phosphate Groups Key Enzymatic Interactions Applications in Research
dUDP-Na 178809-71-7 C₉H₁₅N₃O₁₀P₂ 387.17 Diphosphate Ribonucleotide reductase (substrate) DNA synthesis studies
dCDP-Na 151151-32-5 C₉H₁₂N₃Na₃O₁₀P₂ 411.20 Diphosphate DNA polymerase (substrate) Replication/repair studies
dUMP-Na₂ 42155-08-8 C₉H₁₃N₂Na₂O₈P 354.16 Monophosphate Thymidylate synthase (substrate) Cancer therapy research
dUTP-Na 3279-76-3 C₉H₁₄N₂Na₃O₁₄P₃ 550.09 Triphosphate DNA polymerase (substrate) DNA repair assays

Research Findings and Mechanistic Insights

  • Enzymatic Synthesis : RR activity is iron-dependent and involves a stable organic free radical for catalysis. Substitution of iron in RR’s B2 subunit enhances dUDP production efficiency .
  • Therapeutic Applications : Fluorinated dUMP analogs (e.g., FdUMP) inhibit TS, synergizing with folinic acid to stabilize enzyme-inhibitor complexes. This mechanism is leveraged in 5-fluorouracil-based chemotherapy .
  • Stability and Handling : dUDP-Na requires storage at -20°C to prevent degradation, while dUMP-Na₂ remains stable in dry conditions at room temperature .

Biological Activity

2'-Deoxyuridine-5'-diphosphate sodium salt (dUDP) is a nucleotide derivative that plays a crucial role in various biological processes, particularly in nucleic acid metabolism and antiviral therapies. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and studies.

  • Chemical Formula : C9H12N2NaO7P2
  • Molecular Weight : 321.2 g/mol
  • Structure : dUDP consists of a deoxyribose sugar, a uracil base, and two phosphate groups.

dUDP is involved in the synthesis of DNA through its role as a substrate for DNA polymerases. It can be phosphorylated to form 2'-deoxyuridine triphosphate (dUTP), which is then incorporated into DNA strands. The presence of two phosphate groups enhances its stability and affinity for enzymes involved in nucleotide metabolism.

Biological Activity

  • Antiviral Activity : dUDP exhibits significant antiviral properties, particularly against RNA viruses. It inhibits viral RNA polymerases, which are essential for viral replication. Studies have shown that dUDP can reduce viral load in infected cells and enhance the efficacy of other antiviral agents when used in combination therapies .
  • Cell Proliferation : In vitro studies indicate that dUDP stimulates the proliferation of peripheral blood mononuclear cells (PBMCs) when exposed to viral antigens, suggesting its potential role in immune response modulation .
  • Inhibition of Tumor Growth : Research has demonstrated that dUDP derivatives can inhibit the growth of various cancer cell lines by inducing cytostatic effects comparable to established chemotherapeutic agents .

Data Table: Comparison of Biological Activities

Activity TypeMechanismReference
AntiviralInhibits viral RNA polymerases
Immune ModulationStimulates PBMC proliferation
Tumor Growth InhibitionInduces cytostatic effects in cancer cells

Case Studies

  • Antiviral Efficacy : A study investigated the effects of dUDP on influenza virus-infected cells. Results showed a significant reduction in viral replication rates, supporting its potential as an antiviral agent.
  • Cancer Cell Line Studies : In experiments involving murine leukemia cells, dUDP derivatives demonstrated potent inhibitory effects on cell proliferation, with varying degrees of activity based on structural modifications .
  • Combination Therapy : Clinical trials have explored the use of dUDP in combination with other antiviral drugs, revealing enhanced therapeutic outcomes compared to monotherapy approaches.

Q & A

Q. What are the recommended methods for assessing the purity of 2'-Deoxyuridine-5'-diphosphate sodium salt in experimental settings?

To ensure high purity (≥96%), researchers should employ reverse-phase HPLC with UV detection at 260–280 nm, calibrated against certified reference standards. For nucleotide derivatives, ion-pair chromatography using triethylammonium acetate buffers improves resolution . Mass spectrometry (MS) or nuclear magnetic resonance (NMR) can confirm structural integrity, particularly to detect deamination byproducts (e.g., conversion to cytidine derivatives) .

Q. How should researchers optimize solubility and stability of 2'-Deoxyuridine-5'-diphosphate sodium salt in aqueous buffers?

Dissolve the compound in ultrapure water (10–50 mM stock solutions) and adjust pH to 7.0–8.5 using Tris or HEPES buffers to prevent hydrolysis of the labile diphosphate group . Store aliquots at –20°C to minimize degradation; avoid freeze-thaw cycles. For long-term stability, lyophilization with cryoprotectants (e.g., trehalose) is recommended .

Q. What enzymatic assays commonly utilize 2'-Deoxyuridine-5'-diphosphate sodium salt as a substrate or intermediate?

This compound serves as a substrate in thymidylate synthase assays to study thymidine synthesis pathways. It is also used in nucleotide diphosphate kinase (NDPK) assays to investigate nucleotide interconversion. Researchers should pair it with ATP or GTP to monitor phosphate transfer via coupled spectrophotometric assays (e.g., NADH oxidation at 340 nm) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the role of 2'-Deoxyuridine-5'-diphosphate in nucleotide metabolism, particularly in thymidine synthesis pathways?

Use isotopic labeling (e.g., ³H or ¹⁴C at the uracil base) to track incorporation into DNA precursors via liquid scintillation counting. Compare metabolic flux in knockout cell lines (e.g., thymidylate synthase-deficient cells) or under folate deprivation, which amplifies reliance on salvage pathways . Pair with LC-MS/MS to quantify downstream metabolites like dTMP .

Q. What experimental strategies can resolve contradictory data regarding the substrate specificity of 2'-Deoxyuridine-5'-diphosphate sodium salt in enzymatic assays?

Perform competitive inhibition studies with structurally analogous nucleotides (e.g., dCDP or dADP) to determine binding affinity (Ki). Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure real-time enzyme-substrate interactions. Validate findings with crystallographic data of enzyme-ligand complexes to identify critical binding residues .

Q. How can researchers address challenges in detecting 2'-Deoxyuridine-5'-diphosphate sodium salt in complex biological matrices?

Develop a solid-phase extraction (SPE) protocol using anion-exchange cartridges to isolate nucleotides from cellular lysates. Couple with HPLC-ESI-MS in negative-ion mode for sensitive quantification (limit of detection ~1 nM). Include internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects .

Q. What methodologies enable the use of 2'-Deoxyuridine-5'-diphosphate sodium salt in studying DNA repair mechanisms?

Incorporate the compound into in vitro repair assays with purified enzymes (e.g., DNA polymerases or ligases) to evaluate its incorporation opposite damaged bases. Use fluorescence anisotropy to monitor binding kinetics with repair proteins (e.g., uracil-DNA glycosylase). For in vivo studies, apply CRISPR-Cas9 to engineer cells with dysregulated dUTPase activity, forcing reliance on salvage pathways .

Methodological Considerations Table

Application Key Technique Critical Parameters References
Purity AssessmentHPLC-UV/MSColumn: C18; Mobile phase: TEA-acetate buffer
Metabolic Flux AnalysisIsotopic Labeling + LC-MS/MS³H/¹⁴C labeling efficiency ≥95%
Enzymatic KineticsCompetitive Inhibition AssaysSubstrate concentration range: 0.1–10× Km
Detection in Complex MatricesSPE + HPLC-ESI-MSAnion-exchange SPE; LOD: 1 nM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.